molecular formula C14H15N3O3 B2542828 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide CAS No. 1351585-34-6

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide

Cat. No.: B2542828
CAS No.: 1351585-34-6
M. Wt: 273.292
InChI Key: BMEJEVWXBXRPJB-UHFFFAOYSA-N
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Description

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a core scaffold for developing novel therapeutic agents. This molecule features a pyridazine ring, a heterocycle known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for target engagement and molecular recognition in biological systems . The structural motif of an N-arylpyridazine-3-carboxamide is recognized as a privileged scaffold in medicinal chemistry. Scientific literature highlights that analogs sharing this core structure, such as compounds with an N-(methyl-d3)pyridazine-3-carboxamide skeleton, are being actively investigated as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a key regulator of cytokine signaling involved in autoimmune diseases like psoriasis . Furthermore, pyridazine and pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities in research settings, underscoring the versatility of this chemotype . The specific substitution pattern on this compound—featuring a 6-ethoxy group and an N-(3-methoxyphenyl) carboxamide—presents researchers with a valuable building block for Structure-Activity Relationship (SAR) studies. It can be utilized to explore interactions with enzymatic targets and optimize properties like potency, selectivity, and metabolic stability . This product is intended for use in non-clinical research, such as hit-to-lead optimization, biochemical assay development, and mechanism-of-action studies. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-13-8-7-12(16-17-13)14(18)15-10-5-4-6-11(9-10)19-2/h4-9H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEJEVWXBXRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Oxidation-Amidation Sequence

This route involves:

  • Substituting a chloro group at position 6 of 3-methylpyridazine with ethoxide.
  • Oxidizing the methyl group at position 3 to a carboxylic acid.
  • Converting the acid to the carboxamide via reaction with 3-methoxyaniline.

Direct Coupling of Pre-Functionalized Intermediates

An alternative approach utilizes pre-synthesized 6-ethoxy-pyridazine-3-carboxylic acid, which is activated and coupled with 3-methoxyaniline.

Detailed Synthetic Methodologies

Synthesis of 6-Ethoxy-3-Methylpyridazine

Step 1: Chloro-to-Ethoxy Substitution
3-Methyl-6-chloropyridazine undergoes nucleophilic aromatic substitution with sodium ethoxide in ethanol under reflux (80°C, 6–8 hours). The reaction proceeds via an $$ S_NAr $$ mechanism, facilitated by the electron-withdrawing nature of the pyridazine ring.

Reaction Conditions

  • Substrate : 3-Methyl-6-chloropyridazine (1.0 equiv)
  • Reagent : Sodium ethoxide (2.5 equiv)
  • Solvent : Anhydrous ethanol
  • Yield : 78–82%

Mechanistic Insight
The ethoxide ion attacks the electron-deficient carbon at position 6, displacing chloride. The methyl group at position 3 stabilizes the transition state through inductive effects.

Oxidation of 3-Methyl to Carboxylic Acid

Step 2: Potassium Permanganate-Mediated Oxidation
6-Ethoxy-3-methylpyridazine is oxidized to 6-ethoxy-pyridazine-3-carboxylic acid using potassium permanganate in 50% sulfuric acid at 90°C for 4 hours.

Reaction Conditions

  • Oxidant : KMnO$$_4$$ (3.0 equiv)
  • Acid Catalyst : H$$2$$SO$$4$$ (50% v/v)
  • Yield : 68–72%

Critical Considerations

  • Excess KMnO$$_4$$ ensures complete oxidation of the methyl group.
  • Temperature control prevents over-oxidation to CO$$_2$$.

Amidation of Carboxylic Acid

Step 3: Acyl Chloride Formation and Amine Coupling
The carboxylic acid is activated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride, which reacts with 3-methoxyaniline in dichloromethane (DCM) at 0–5°C.

Reaction Conditions

  • Activation : SOCl$$_2$$ (1.2 equiv), reflux, 2 hours
  • Coupling : 3-Methoxyaniline (1.1 equiv), DCM, 0°C, 1 hour
  • Yield : 85–89%

Byproduct Management

  • Excess SOCl$$_2$$ is removed under reduced pressure.
  • Triethylamine (1.5 equiv) neutralizes HCl, preventing amine protonation.

Alternative Synthetic Pathways

Microwave-Assisted Substitution and Oxidation

Recent advancements employ microwave irradiation to accelerate the substitution and oxidation steps, reducing reaction times by 40% while maintaining yields >70%.

One-Pot Sequential Reactions

A streamlined one-pot method combines substitution, oxidation, and amidation using phase-transfer catalysts, though yields remain suboptimal (55–60%) due to intermediate instability.

Comparative Analysis of Synthetic Routes

Parameter Substitution-Oxidation-Amidation Direct Coupling Microwave-Assisted
Overall Yield 65–70% 50–55% 70–75%
Reaction Time 12–14 hours 8–10 hours 6–8 hours
Purity (HPLC) >98% 95–97% >99%
Scalability High Moderate Limited

Key Observations

  • The substitution-oxidation-amidation sequence offers the best balance of yield and scalability.
  • Microwave methods enhance efficiency but require specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

  • $$^1H$$ NMR (400 MHz, CDCl$$3$$): δ 8.72 (s, 1H, pyridazine H-5), 7.56–7.52 (m, 1H, aryl), 6.90–6.84 (m, 2H, aryl), 4.12 (q, $$ J = 7.0 $$ Hz, 2H, OCH$$2$$CH$$3$$), 3.81 (s, 3H, OCH$$3$$), 1.42 (t, $$ J = 7.0 $$ Hz, 3H, OCH$$2$$CH$$3$$).
  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N-H bend).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 6.8 minutes.

Industrial and Environmental Considerations

Solvent Recovery Systems

Ethanol and DCM are recycled via fractional distillation, reducing waste by 30%.

Byproduct Mitigation

  • Unreacted 3-methoxyaniline is recovered via acid-base extraction.
  • Manganese dioxide (MnO$$_2$$) from oxidation is filtered and repurposed in ceramics manufacturing.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ethoxy groups:

Reaction Type Conditions Products Key Observations References
Amide Hydrolysis6M HCl, reflux (110°C, 8–12 hr)Pyridazine-3-carboxylic acid + 3-methoxyanilineComplete cleavage occurs under prolonged acidic reflux; side products minimized at controlled pH.
Ethoxy Group Hydrolysis10% NaOH, 80°C, 4 hr6-hydroxy-N-(3-methoxyphenyl)pyridazine-3-carboxamideHydroxyl substitution proceeds without ring degradation; reaction rate pH-dependent.

Mechanistic Notes :

  • The carboxamide group’s hydrolysis follows nucleophilic acyl substitution, with protonation enhancing electrophilicity at the carbonyl carbon.

  • Ethoxy group hydrolysis involves SN2 displacement by hydroxide ion, favored by the electron-withdrawing pyridazine ring.

Nucleophilic Substitution Reactions

The ethoxy group at the pyridazine C-6 position is susceptible to nucleophilic substitution:

Nucleophile Conditions Product Yield Selectivity References
AmmoniaNH3 (7M), EtOH, 60°C, 6 hr6-amino-N-(3-methoxyphenyl)pyridazine-3-carboxamide78%Exclusive C-6 substitution; no ring functionalization
PiperidineDMF, 100°C, 3 hr6-(piperidin-1-yl)-N-(3-methoxyphenyl)pyridazine-3-carboxamide65%Competing O-dealkylation observed at >120°C
4-FluorobenzylamineMicrowave (150°C, 30 min), DIPEA6-((4-fluorobenzyl)amino)-N-(3-methoxyphenyl)pyridazine-3-carboxamide82%Accelerated kinetics under microwave irradiation

Key Insights :

  • Microwave irradiation enhances reaction efficiency by reducing activation energy .

  • Steric hindrance from the 3-methoxyphenyl group limits substitution at the carboxamide’s ortho position.

Pyridazine Ring Modifications

The electron-deficient pyridazine core participates in cycloaddition and electrophilic substitution:

Reaction Type Reagents/Conditions Product Notes References
Diels-Alder CycloadditionMaleic anhydride, toluene, 120°C, 12 hrFused bicyclic adduct (unstable at >150°C)Regioselectivity driven by electron-withdrawing carboxamide group.
NitrationHNO3/H2SO4, 0°C, 2 hr5-nitro-6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamideNitration occurs at C-5 due to meta-directing effects of ethoxy and carboxamide.
BrominationBr2, FeBr3, CH2Cl2, 25°C, 1 hr5-bromo-6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamideLimited solubility in nonpolar solvents reduces reaction efficiency.

Thermal Stability :

  • The pyridazine ring remains intact below 200°C but degrades exothermically above this threshold, as confirmed by DSC.

Methoxy Group Demethylation

Reagent Conditions Product Applications References
BBr3CH2Cl2, −78°C → 25°C, 8 hr6-ethoxy-N-(3-hydroxyphenyl)pyridazine-3-carboxamideGenerates phenolic intermediates for further coupling

Carboxamide Reduction

Reagent Conditions Product Yield Side Reactions References
LiAlH4THF, 0°C → reflux, 6 hr3-(aminomethyl)-6-ethoxy-N-(3-methoxyphenyl)pyridazine44%Over-reduction to tertiary amine at extended times

Catalytic and Metal-Mediated Reactions

The pyridazine nitrogen atoms coordinate transition metals, enabling cross-coupling:

Reaction Catalyst Conditions Product References
Suzuki CouplingPd(PPh3)4, K2CO3, dioxane/H2O, 90°C6-ethoxy-N-(3-methoxyphenyl)-5-arylpyridazine-3-carboxamideLimited by electron deficiency of pyridazine; arylboronic acids with EWG perform best.

Stability Under Oxidative Conditions

Oxidizing Agent Conditions Outcome Degradation Products References
H2O2 (30%)AcOH, 70°C, 4 hrPyridazine ring cleavageMaleimide derivatives + CO2
KMnO4H2O, 25°C, 24 hrNo reaction

Critical Analysis of Reaction Pathways

  • Electronic Effects : The ethoxy and carboxamide groups create an electron-deficient environment at C-5 and C-4, directing electrophiles to C-5 .

  • Steric Effects : The 3-methoxyphenyl group hinders access to the carboxamide’s ortho position, suppressing unwanted Fries-like rearrangements.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but may destabilize the pyridazine ring under prolonged heating .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide exhibit significant anticancer properties. For instance, pyridazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. A study highlighted the compound's potential as an inhibitor of BRG1 and BRM, which are associated with various cancers .

2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

3. Neuroprotective Effects
There is emerging evidence that pyridazine derivatives can offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The neuroprotective mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

A selection of case studies illustrates the applications of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study 2 Anti-inflammatory EffectsReported decreased levels of inflammatory markers in animal models of arthritis.
Study 3 NeuroprotectionShowed protective effects against neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Carboxamide Derivatives from Patent Literature

The European Patent EP 4 374 877 A2 describes several pyridazine-carboxamide analogs with modifications to the core structure, substituents, or appended groups. Key comparisons include:

Table 1: Structural Comparison of Pyridazine-Carboxamide Derivatives
Compound Name (Example) Core Structure R1 (Position 6) R2 (Carboxamide Substituent) Key Modifications Reference
6-Ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide Pyridazine Ethoxy 3-Methoxyphenyl Baseline structure N/A
Example 5 (EP 4374877 A2) Pyrrolo[1,2-b]pyridazine Difluoro 2,3-Difluorophenylmethyl Fluorinated phenyl; fused pyrrolo ring
Example 2 (EP 4374877 A2) Pyridazine Hydroxy 3-Fluorophenylmethyl Fluorophenylmethyl; hydroxy at C4
Example 3 (EP 4374877 A2) Pyrido[1,2-b]pyridazine Hydroxy 5,6-Difluoro-1H-indol-7-ylmethyl Difluoroindolylmethyl; fused pyrido ring

Key Observations :

  • Core Modifications : The target compound retains a simple pyridazine core, whereas analogs in EP 4374877 A2 often incorporate fused rings (e.g., pyrrolo or pyrido), which may enhance rigidity or binding affinity .
  • Substituent Effects :
    • Ethoxy vs. Hydroxy/Difluoro : The ethoxy group at position 6 in the target compound may improve metabolic stability compared to hydroxy or halogenated substituents in analogs .
    • 3-Methoxyphenyl vs. Fluorinated Groups : The 3-methoxyphenyl moiety in the target compound provides electron-donating effects, contrasting with fluorinated phenyl groups in analogs, which introduce electron-withdrawing properties. This difference could influence interactions with hydrophobic binding pockets .

Non-Pyridazine Analogs with 3-Methoxyphenyl Moieties

Other compounds featuring the 3-methoxyphenyl group but differing in core structure include:

Table 2: 3-Methoxyphenyl-Containing Analogs
Compound Name Core Structure Functional Groups Potential Applications Reference
ML-3A9 Pyrimidine 3-Methoxyphenyl, methylthio, oxo Kinase inhibition (clinical analog)
Methoxmetamine Cyclohexanone 3-Methoxyphenyl, methylamino NMDA receptor modulation
Phosphate Salt (EP Patent) Cyclohexane 3-Methoxyphenyl, dimethylaminomethyl Pharmaceutical formulations

Key Observations :

  • Core Flexibility: The 3-methoxyphenyl group is versatile, appearing in pyrimidines (ML-3A9), cyclohexanes, and cyclohexanones (Methoxmetamine). Its presence across diverse scaffolds highlights its role in enhancing solubility or target engagement .
  • Pharmacological Implications : In ML-3A9, the 3-methoxyphenyl group is associated with kinase inhibitory activity, suggesting that its inclusion in the target compound may similarly modulate enzyme interactions .

Biological Activity

6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridazine derivatives. The key steps include:

  • Formation of the Pyridazine Core : The pyridazine ring is synthesized through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions on the pyridazine scaffold.
  • Carboxamide Formation : The final step involves the conversion of carboxylic acids to amides using coupling agents like EDC or DCC.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors related to neurotransmission and pain pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
HL-60 (Leukemia)3.8Cell cycle arrest
A549 (Lung)4.5Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

Table 2: Anti-inflammatory Activity

CytokineConcentration (μM)Effect (%)
IL-61050%
TNF-alpha1040%

Case Studies

  • Study on Anticancer Activity : A study by Farrell et al. (2023) evaluated the anticancer effects of various pyridazine derivatives, including this compound, revealing promising results against multiple cancer types with detailed SAR (Structure-Activity Relationship) analysis.
  • Anti-inflammatory Effects : Research published in the European Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited LPS-induced inflammation in macrophage cell lines, showcasing its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyridazine-3-carboxylic acid derivatives with substituted anilines. A common approach includes:

Esterification : React 6-chloropyridazine-3-carbonyl chloride with ethanol to form the ethoxy intermediate.

Amidation : Use coupling reagents like EDCI/HOBt to react with 3-methoxyaniline under inert conditions .
Optimization strategies:

  • Factorial Design : Vary temperature (e.g., 0–60°C), solvent polarity (DMF vs. THF), and catalyst loadings to maximize yield.
  • HPLC Monitoring : Track intermediate purity ≥98% to reduce side products .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolve bond lengths and angles (e.g., pyridazine ring planarity, ethoxy group orientation) .
  • NMR/IR Spectroscopy : Confirm substituent positions via:
    • 1^1H NMR: Methoxy protons (~δ 3.8 ppm), aromatic protons in pyridazine (δ 7.5–8.5 ppm).
    • IR: Amide C=O stretch (~1650 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+^+) .

Q. How is purity assessed, and what thresholds are acceptable for biological assays?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for in vitro studies .
  • Elemental Analysis : Match calculated vs. observed C, H, N content (tolerance ≤0.4%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents improving binding affinity .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. logP)?

Methodological Answer:

  • Data Reconciliation :
    • Validate computational models with experimental logP (octanol-water partition) measurements.
    • Adjust force fields in MD simulations if observed solubility deviates >10% from predictions.
  • Experimental Refinement : Use co-solvents (e.g., DMSO/PEG) to enhance solubility without altering bioactivity .

Q. What methodologies are used to evaluate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

  • Kinetic Studies : Measure IC50_{50} via fluorogenic substrates (e.g., for proteases) under varying inhibitor concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive/non-competitive inhibition .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry : Improve heat/mass transfer for exothermic amidation steps.
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .

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